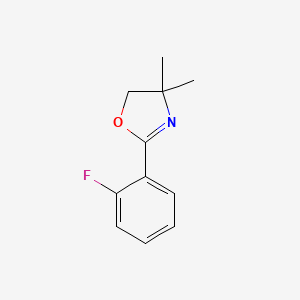

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOYGQPOXFKXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447214 | |

| Record name | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66464-20-8 | |

| Record name | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline: Synthesis, Properties, and Strategic Applications

This document serves as an in-depth technical guide on 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and synthetic chemistry. We will explore its synthesis, physicochemical properties, and key applications, with a focus on the underlying chemical principles that drive its utility.

Strategic Importance of this compound

The strategic value of this compound emerges from the synergistic interplay of its two core structural motifs: the 2-oxazoline ring and the 2-fluorophenyl substituent. The oxazoline moiety is a well-established directing group in organic synthesis, capable of activating specific positions on the aromatic ring for functionalization. The fluorine atom, a bioisostere of hydrogen, introduces unique electronic properties and can enhance the metabolic stability and binding affinity of molecules in a drug discovery context. This combination makes the title compound a versatile building block for the construction of complex, highly substituted aromatic systems with potential pharmaceutical applications.

Synthesis and Mechanistic Insights

The preparation of this compound is most reliably achieved through a two-step sequence involving amide formation followed by a dehydrative cyclization. This approach is robust, scalable, and utilizes readily available starting materials.

Recommended Synthesis Protocol

Materials:

-

2-Fluorobenzoyl chloride

-

2-Amino-2-methyl-1-propanol

-

Triethylamine (Et₃N) or Pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reaction, extraction, and purification

Experimental Workflow:

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Amide Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-amino-2-methyl-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. Add 2-fluorobenzoyl chloride (1.05 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup I: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-fluorobenzamide.

-

Cyclization: Dissolve the crude amide in anhydrous toluene. Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise. After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

-

Workup II: Cool the reaction mixture to room temperature and carefully pour it into a beaker of chilled, saturated aqueous NaHCO₃ with vigorous stirring to neutralize the excess acid.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product can be purified by vacuum distillation to afford the pure this compound.

Mechanistic Rationale

The synthesis is a classic example of heterocycle formation through intramolecular condensation. The initial step is a nucleophilic acyl substitution, where the amine of the amino alcohol attacks the electrophilic carbonyl of the acid chloride. The subsequent cyclization with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite ester, an excellent leaving group. The amide oxygen then acts as an intramolecular nucleophile, displacing the leaving group to form the five-membered oxazoline ring.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of this compound are critical for its characterization and use in further synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO[1] |

| Molecular Weight | 193.22 g/mol [1] |

| CAS Number | 66464-20-8[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 110-120 °C at reduced pressure (e.g., 10 mmHg) |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Toluene) |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts: δ 7.8-7.9 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 4.15 (s, 2H, -CH₂-), 1.40 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts: δ 162-164 (C=N), 160-162 (d, J≈250 Hz, C-F), 132-133 (d, Ar-C), 130-131 (Ar-C), 124-125 (d, Ar-C), 115-116 (d, Ar-C), 79-80 (-C(CH₃)₂), 67-68 (-CH₂-), 28-29 (-CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Predicted shift: δ -110 to -115 |

Note: NMR data are estimated based on analogous structures and the known effects of fluorine substitution. Actual values may vary.

Strategic Applications in Synthesis

The utility of this compound stems from its ability to serve as a versatile synthetic intermediate.

Directed ortho-Metalation (DoM)

The oxazoline ring is a powerful directed metalation group (DMG). It can coordinate to strong organolithium bases (e.g., n-BuLi, s-BuLi), facilitating the deprotonation of the ortho-position on the phenyl ring. In this specific molecule, the fluorine atom occupies one ortho position, thereby directing metalation exclusively to the C6 position. The resulting aryllithium species can then be quenched with a wide array of electrophiles to introduce new functional groups with high regioselectivity.

Caption: Regioselective functionalization via Directed ortho-Metalation.

Precursor to Chiral Ligands

While the 4,4-dimethylated oxazoline is achiral, it serves as an excellent scaffold for the development of chiral ligands. By employing chiral amino alcohols in the initial synthesis, enantiopure oxazolines can be prepared. These are foundational components of highly effective ligand families, such as PyBOX (pyridine-bis(oxazoline)) and BOX (bis(oxazoline)), which are used in a multitude of metal-catalyzed asymmetric reactions. The electronic nature of the 2-fluorophenyl group can tune the catalytic properties of the resulting metal complexes, influencing both activity and enantioselectivity.

Handling and Safety

This compound should be handled in a well-ventilated chemical fume hood. Standard personal protective equipment, including safety glasses, chemically resistant gloves, and a lab coat, is required. Avoid inhalation of vapors and contact with skin and eyes. For comprehensive safety information, refer to the material's Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important synthetic building block, offering a reliable route to highly functionalized aromatic compounds. Its synthesis is straightforward, and its physicochemical properties are well-suited for a range of synthetic transformations. The directing effect of the oxazoline group, coupled with the electronic influence of the fluorine substituent, provides chemists with a powerful tool for applications in medicinal chemistry, catalysis, and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Langer, V., et al. (2006). 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline: X-ray and density functional theory study. Acta Crystallographica Section C, 62(Pt 7), o416–o418. [Link]

-

Hassan, A. D., & Al-Harrasi, R. A. (2022). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2022(2), M1373. [Link]

-

Abu-El-Halawa, R. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah J. Res., 1(6). [Link]

Sources

The Oxazoline Directing Group in Ortho-Metalation: A Technical Guide to Mechanism and Application

Introduction: Navigating Aromatic Functionalization with Precision

In the intricate landscape of synthetic organic chemistry, the regioselective functionalization of aromatic rings stands as a cornerstone for the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. Among the array of strategies developed to control this selectivity, Directed Ortho-Metalation (DoM) has emerged as a particularly powerful and versatile tool.[1] This technique circumvents the inherent electronic biases of traditional electrophilic aromatic substitution, allowing for the precise introduction of substituents at the position ortho to a chosen directing metalation group (DMG).[2][3]

This guide delves into the core of a highly efficient and synthetically valuable class of DMGs: the oxazoline moiety.[4] Oxazolines have garnered significant attention due to their strong directing ability, stability under basic conditions, and the chiral environment they can impart, making them invaluable in asymmetric synthesis.[5][6] Furthermore, the oxazoline group can be readily converted into other useful functionalities, such as carboxylic acids or nitriles, enhancing its synthetic utility.[6][7] This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the mechanism underpinning oxazoline-directed ortho-metalation, practical guidance on experimental execution, and insights into its application in the synthesis of complex molecular targets.

The Core Mechanism: A Tale of Coordination and Deprotonation

The efficacy of the oxazoline group in directing ortho-metalation lies in its ability to pre-coordinate with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[3] This initial complexation brings the strong base into close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction in a process known as a complex-induced proximity effect (CIPE).[3]

Experimental and computational studies have revealed that the nitrogen atom of the oxazoline ring is the primary site of coordination for the lithium cation.[5] This interaction forms a transient, six-membered ring-like pre-lithiation complex, which dramatically increases the kinetic acidity of the adjacent ortho-protons.

The mechanistic sequence can be broken down into the following key steps:

-

Coordination: The Lewis acidic lithium atom of the alkyllithium reagent coordinates to the Lewis basic nitrogen atom of the oxazoline ring. This forms a pre-lithiation complex where the organolithium is positioned favorably in space.

-

Deprotonation: The alkyl group of the organolithium reagent, now held in close proximity, acts as a strong base to abstract a proton from the nearest ortho-position on the aromatic ring. This is the rate-determining step and results in the formation of a new aryllithium species.

-

Electrophilic Quench: The newly formed aryllithium is a potent nucleophile and can react with a wide variety of electrophiles (E+) to introduce a new substituent at the ortho-position.

This entire process is highly regioselective, with functionalization occurring almost exclusively at the ortho-position due to the directing effect of the oxazoline.

Figure 1: The mechanistic pathway of oxazoline-directed ortho-metalation.

Experimental Considerations and Protocols

The success of an oxazoline-directed ortho-metalation reaction hinges on careful control of experimental parameters. The choice of base, solvent, temperature, and the nature of the electrophile all play critical roles in achieving high yields and selectivity.

Key Reaction Parameters

| Substrate Type | Recommended Base | Solvent | Temperature (°C) | Typical Reaction Time |

| Simple Aryl Oxazolines | n-BuLi or sec-BuLi | THF, Diethyl Ether | -78 to 0 | 1-4 hours |

| Electron-rich Arenes | sec-BuLi, t-BuLi | THF, TMEDA | -78 | 1-3 hours |

| Electron-deficient Arenes | n-BuLi, LDA | THF | -78 to -40 | 2-6 hours |

| Heteroaryl Oxazolines | n-BuLi, LDA, LiTMP | THF | -78 | 1-5 hours |

Note: TMEDA (N,N,N',N'-tetramethylethylenediamine) is often used as an additive to break up alkyllithium aggregates and increase the basicity of the reagent.[2][3]

Detailed Experimental Protocol: Ortho-iodination of 2-Phenyl-4,4-dimethyloxazoline

This protocol provides a representative procedure for the ortho-functionalization of an aryl oxazoline.

Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Materials:

-

2-Phenyl-4,4-dimethyloxazoline (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Iodine (1.2 eq)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-phenyl-4,4-dimethyloxazoline (1.0 eq).

-

Dissolution: Add anhydrous THF via syringe to dissolve the substrate.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a pale yellow to orange color, indicating the formation of the aryllithium.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophilic Quench: In a separate oven-dried flask, dissolve iodine (1.2 eq) in anhydrous THF. Transfer this solution via cannula to the aryllithium solution at -78 °C. The color of the reaction mixture will likely change as the iodine is consumed.

-

Warming and Quenching: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-iodophenyl)-4,4-dimethyloxazoline.

Regioselectivity in Complex Systems

When an aromatic ring bears multiple substituents, the regioselectivity of the ortho-metalation is determined by the relative directing ability of the groups present. The oxazoline group is considered a strong directing group, often outcompeting weaker directors like methoxy or alkyl groups.[8]

In cases where two directing groups are present, their relative positions dictate the outcome:

-

1,3-Disubstitution: When two DMGs are situated meta to each other, they often act cooperatively to direct metalation to the C2 position between them.[8]

-

1,4-Disubstitution: With a para-relationship between two DMGs, lithiation will occur ortho to the stronger directing group.[8]

-

1,2-Disubstitution: When two DMGs are ortho to each other, the situation is more complex and can be influenced by steric hindrance and the specific nature of the directing groups.

Understanding the established hierarchy of directing metalation groups is crucial for predicting the outcome of these reactions in complex substrates.[2]

Applications in Drug Discovery and Development

The precision and reliability of oxazoline-directed ortho-metalation have made it a valuable strategy in the synthesis of pharmaceutically active compounds and complex natural products.[4][5] The ability to introduce a wide range of functional groups with high regioselectivity allows for the rapid generation of diverse molecular scaffolds for biological screening.

Chiral oxazolines, derived from readily available amino alcohols, are particularly important as they can induce asymmetry in subsequent reactions, providing access to enantiomerically pure compounds—a critical requirement in modern drug development.[9]

The utility of this methodology is exemplified in the synthesis of various natural products and drug candidates where the oxazoline serves as a key directing element to construct highly substituted aromatic cores.[10] For instance, the anti-inflammatory drug Deflazacort is an oxazoline derivative of prednisolone.[9]

Conclusion

The oxazoline directing group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its strong directing ability, coupled with its stability and potential for chiral induction, makes it an invaluable asset for the regioselective functionalization of aromatic and heteroaromatic systems. A thorough understanding of the underlying coordination-deprotonation mechanism and the key experimental parameters that govern the reaction's success is paramount for its effective implementation. As the demand for increasingly complex and precisely functionalized molecules in drug discovery and materials science continues to grow, the strategic application of oxazoline-directed ortho-metalation is poised to play an even more significant role in advancing these fields.

References

-

Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

-

Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved from [Link]

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved from [Link]

-

Directed ortho metalation. (2023, December 2). In Wikipedia. Retrieved from [Link]

-

dos Santos, V. A., & de Souza, R. O. M. A. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8995. [Link]

-

Bolm, C., & Hildebrand, J. P. (1998). On the Mechanism of Oxazoline-Directed Metalations: Evidence for Nitrogen-Directed Reactions. The Journal of Organic Chemistry, 63(22), 7831–7835. [Link]

- Prasad, A. S., Kumar, T. R., & Prasad, K. R. (2012). Synthesis of aryl 2-oxazolines from aromatic nitriles and aminoalcohols using magnetically recoverable Pd/Fe3O4. Der Pharma Chemica, 4(1), 93-99.

-

Zhang, Z., & Dong, G. (2023). Simple and Efficient Aromatic C–H Oxazolination. ACS Precision Chemistry, 1(4), 241-246. [Link]

-

Chadwick, S. T., Ramirez, A., Gupta, L., & Collum, D. B. (2007). n-Butyllithium/N,N,N',N'-Tetramethylethylenediamine-Mediated Ortholithiations of Aryl Oxazolines: Substrate-Dependent Mechanisms. Journal of the American Chemical Society, 129(8), 2259–2268. [Link]

-

Hess, A., Guelen, H. C., Alandini, N., Mourati, A., Guersoy, Y. C., & Knochel, P. (2021). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. Angewandte Chemie International Edition, 60(38), 20779-20784. [Link]

-

O'Neill, B. T., & O'Donovan, D. H. (2021). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Organic & Biomolecular Chemistry, 19(36), 7737-7798. [Link]

-

Optimization of reaction conditions for the synthesis of oxazoline. (2018). ResearchGate. Retrieved from [Link]

-

Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. (2003). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. (2007). Diva-portal.org. Retrieved from [Link]

-

El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc, 2015(4), 19-47. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. baranlab.org [baranlab.org]

- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 5. ijpsr.com [ijpsr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. 2-Oxazoline synthesis [organic-chemistry.org]

The 2-Fluorophenyl Group as a Directed Lithiation Auxiliary: Mechanistic Insights and Synthetic Applications

An In-Depth Technical Guide:

Abstract

Directed ortho-lithiation (DoM) stands as a cornerstone of modern synthetic chemistry, enabling the regioselective functionalization of aromatic systems. The choice of the directing metalation group (DMG) is paramount to the success of this strategy. Among the available DMGs, the fluorine atom presents a unique and compelling case. This guide provides an in-depth analysis of the electronic effects of the 2-fluorophenyl group in directed lithiation reactions. We will dissect the nuanced interplay of fluorine's inductive and mesomeric effects, explore the governing mechanistic principles of the Complex-Induced Proximity Effect (CIPE), and provide field-proven protocols and considerations for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful synthetic tool that circumvents the limitations of classical electrophilic aromatic substitution by achieving regiocontrol through a heteroatom-containing directing group.[1] This group coordinates to an organolithium reagent, delivering the strong base to a specific ortho-position and facilitating deprotonation to form a highly reactive aryllithium intermediate.[2]

While many functional groups can serve as DMGs, fluorine is particularly noteworthy. Its small size minimizes steric hindrance, and its unique electronic profile—a blend of strong electron withdrawal and moderate electron donation—makes it a subtle but effective controller of reactivity. Understanding these electronic underpinnings is crucial for predicting its behavior and leveraging it in complex molecular design.

The Dichotomous Electronic Nature of Fluorine

The influence of a fluorine substituent on an aromatic ring is a classic example of competing electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).[3][4]

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework.[5] This effect polarizes the C-F bond, drawing electron density away from the aromatic ring. A key consequence of this is the increased acidity (lowered pKa) of the C-H bonds ortho to the fluorine atom, making them more susceptible to deprotonation by a strong base.[6]

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[3][5] This resonance donation of electron density is directed primarily to the ortho and para positions. While weaker than its inductive pull, this +M effect is critical for stabilizing the transition state during the lithiation process.

In the context of DoM, these two effects work in concert. The strong -I effect acidifies the target ortho-proton, providing a thermodynamic incentive for deprotonation. Simultaneously, the fluorine's lone pairs act as a Lewis basic site to coordinate the incoming organolithium reagent, a process central to the prevailing reaction mechanism.

The Core Mechanism: Complex-Induced Proximity Effect (CIPE)

The regioselectivity of DoM is not merely a function of thermodynamic acidity. The kinetic pathway is governed by the Complex-Induced Proximity Effect (CIPE) .[7][8] This two-step model provides the most accurate description of the lithiation of fluoroarenes.[9][10]

-

Prelithiation Complex Formation: The organolithium reagent (e.g., s-BuLi), a potent Lewis acid, first coordinates to the Lewis basic lone pairs of the fluorine atom. This forms a transient, reversible prelithiation complex.[7][9] Additives like tetramethylethylenediamine (TMEDA) can modulate the reactivity by breaking down organolithium aggregates and forming more reactive monomeric or dimeric complexes.[11]

-

Intramolecular Proton Transfer: Once the complex is formed, the alkyl base is held in close proximity to the ortho-proton. This geometric constraint facilitates a rapid, intramolecular proton transfer, leading to the formation of the thermodynamically stable aryllithium species and a volatile alkane byproduct (e.g., butane).[1][10]

The CIPE model explains why lithiation occurs exclusively at the ortho-position, even if other protons in the molecule have similar thermodynamic acidity. The initial coordination is the "directing" step that kinetically favors one site over all others.

Figure 1: The CIPE mechanism in the directed lithiation of a 2-fluorophenyl derivative.

Practical Considerations and Experimental Design

Translating mechanistic understanding into successful laboratory practice requires careful attention to reagents, conditions, and potential competing pathways.

Choice of Organolithium Reagent and Additives

The selection of the organolithium base is critical and depends on the substrate's reactivity and the presence of other functional groups.[12]

| Reagent | Key Characteristics | Common Use Case |

| n-BuLi | Most common, but also the most nucleophilic. Can lead to side reactions.[12] | Simple, unhindered substrates. |

| s-BuLi | More basic and more sterically hindered than n-BuLi, reducing nucleophilicity.[11][12] | Preferred for most DoM applications to improve regioselectivity. |

| t-BuLi | The most basic and hindered alkyllithium. Extremely reactive and pyrophoric.[13] | Used for deprotonating very weak C-H bonds. |

| LDA/LiTMP | Strong, non-nucleophilic amide bases. | Useful when avoiding nucleophilic addition is critical, or for benzylic lithiation.[14] |

TMEDA is the most common additive. It chelates the lithium cation, breaking down the oligomeric aggregates of alkyllithiums into more reactive monomers, thereby increasing the effective basicity of the solution.[11]

Reaction Conditions

-

Temperature: DoM reactions are almost universally conducted at low temperatures, typically -78 °C (a dry ice/acetone bath). This is essential to prevent side reactions such as lithium-halogen exchange, elimination (leading to benzyne formation), or rearrangement of the lithiated intermediate.[14][15]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are required. They are necessary to solvate the organolithium species but must be rigorously dried to prevent quenching of the base.[16]

Competing Reactions

While fluorine is a reliable DMG, awareness of potential side reactions is vital:

-

Lithium-Halogen Exchange: This reaction is much faster for aryl bromides and iodides than for fluorides. For 2-fluorophenyl systems, direct deprotonation is almost always the dominant pathway.[14]

-

Benzyne Formation: If the resulting aryllithium is unstable, it can eliminate LiF to form a highly reactive benzyne intermediate. This is more common with directing groups that are better leaving groups and is generally suppressed at -78 °C.[15]

-

Nucleophilic Aromatic Substitution (SₙAr): In some cases, particularly with unprotected benzoic acids, the organolithium reagent can act as a nucleophile, displacing the fluorine atom.[17]

Experimental Protocol: Lithiation of 1-Chloro-4-fluorobenzene

This protocol, adapted from literature procedures, demonstrates the power of fluorine as a directing group, even in the presence of another halogen.[18] The lithiation occurs regioselectively ortho to the fluorine atom.

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 7. Complex Induced Proximity Effect (CIPE) | OpenOChem Learn [learn.openochem.org]

- 8. benthamopen.com [benthamopen.com]

- 9. Beyond thermodynamic acidity: a perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uwindsor.ca [uwindsor.ca]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 18. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

Spectroscopic Characterization of 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic building block, 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization. The methodologies and interpretations presented herein are grounded in data from closely related analogs and foundational spectroscopic theory, ensuring a robust and scientifically sound resource.

Introduction: The Significance of 2-Aryl-2-oxazolines

The 2-oxazoline moiety is a privileged heterocyclic motif in modern organic synthesis and medicinal chemistry. Its utility stems from its role as a versatile directing group in asymmetric synthesis and its presence in various biologically active molecules. Specifically, 2-aryl-2-oxazolines serve as key intermediates in the construction of complex molecular architectures, often acting as protected forms of carboxylic acids or as precursors to chiral ligands. The title compound, this compound, combines the directing capabilities of the oxazoline ring with the unique electronic properties imparted by an ortho-fluorine substituent on the phenyl ring. This fluorine atom can modulate the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery programs.

Accurate and unambiguous characterization of such molecules is paramount. This guide provides a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While a complete experimental dataset for this specific molecule is not publicly available, the following analyses are based on highly correlated data from structural analogs and first principles, providing a reliable predictive framework.

Molecular Structure and Isotopic Abundance

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 2-(2-Fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 66464-20-8)

In the landscape of synthetic organic chemistry, the strategic use of functional groups to control reactivity and stereochemistry is paramount. The compound 2-(2-Fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 66464-20-8) represents a quintessential example of a molecular tool designed for this purpose. It is not merely a passive intermediate but an active participant in directing complex chemical transformations.

This guide provides a comprehensive technical overview of this fluorinated oxazoline derivative. We will move beyond simple data recitation to explore the mechanistic underpinnings of its synthesis and, more critically, its application as a powerful directing group in aromatic functionalization. The presence of the fluorine atom adds another layer of synthetic potential, making this reagent a valuable asset in programs geared towards the discovery of novel pharmaceuticals and agrochemicals, where fluorine incorporation is a widely used strategy for modulating metabolic stability and binding affinity.[1]

Core Chemical Identity and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This section consolidates the key identifiers and physicochemical data for 2-(2-Fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Structure and Identifiers

The molecule consists of a 4,4-dimethyl-4,5-dihydrooxazole ring attached at the 2-position to a 2-fluorophenyl group. This structure is key to its function, with the nitrogen atom of the oxazoline ring acting as a Lewis basic site for coordination.

Caption: Chemical structure of 2-(2-Fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 66464-20-8 | [2][3] |

| Molecular Formula | C₁₁H₁₂FNO | [2][3][4] |

| Molecular Weight | 193.22 g/mol | [2][3] |

| IUPAC Name | 2-(2-fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole | [2] |

| Synonyms | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline, 2-(2-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | [3] |

| SMILES | CC1(C)COC(C2=CC=CC=C2F)=N1 | [2] |

| InChI Key | OZOYGQPOXFKXHD-UHFFFAOYSA-N | [3] |

| Physical State | Data not widely available; typically a liquid or low-melting solid at STP | |

| Solubility | Expected to be soluble in common organic solvents (THF, CH₂Cl₂, Et₂O) |

Synthesis Protocol

The construction of the 2-oxazoline ring is a well-established transformation in organic chemistry. A common and efficient method involves the zinc-catalyzed reaction of a nitrile with a 2-amino alcohol.[3] This approach is favored for its operational simplicity and good yields.

Conceptual Workflow: Nitrile to Oxazoline

The synthesis leverages the Lewis acidity of a catalyst (e.g., ZnCl₂) to activate the nitrile towards nucleophilic attack by the amino alcohol. An intramolecular cyclization followed by dehydration yields the final oxazoline product.

Caption: General workflow for the synthesis of the target oxazoline.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for 2-oxazoline synthesis.[3]

-

1. Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-fluorobenzonitrile (1.0 eq).

-

Add anhydrous zinc chloride (0.1 eq) as the catalyst.

-

Add 2-amino-2-methyl-1-propanol (1.1 eq).

-

Add chlorobenzene as the solvent to achieve a concentration of approximately 0.5 M.

-

-

2. Reaction Execution:

-

Causality: The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from inhibiting the catalyst and reacting with intermediates.

-

Heat the reaction mixture to reflux (approx. 132°C). The Dean-Stark trap is used to azeotropically remove the water formed during the cyclization, driving the equilibrium towards the product.

-

Monitor the reaction progress by TLC or GC-MS until the starting nitrile is consumed (typically 12-24 hours).

-

-

3. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any acidic residues, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Trustworthiness: The crude product is purified by silica gel column chromatography. The purity of the final product must be validated by analytical techniques (see Section 4) to confirm its identity and ensure it is suitable for subsequent high-stakes reactions.

-

The Core Application: Directed Ortho-Metalation (DoM)

The primary value of 2-aryl-oxazolines in synthesis lies in their function as powerful Directed Metalation Groups (DMGs).[5][6] The oxazoline moiety coordinates to a strong organolithium base, directing deprotonation exclusively to the ortho-position of the phenyl ring, a position that would not typically be the most acidic.

Mechanism of Action

-

Coordination: The Lewis basic nitrogen atom of the oxazoline coordinates to the lithium ion of an organolithium reagent (e.g., n-BuLi or sec-BuLi).

-

Deprotonation: This coordination brings the base into close proximity with the ortho-proton (at the C6 position), facilitating its abstraction to form a stabilized aryllithium intermediate.

-

Electrophilic Quench: The highly nucleophilic aryllithium species can then react with a wide range of electrophiles (E⁺), installing a new substituent at the C6 position with perfect regioselectivity.[5][7]

Caption: Workflow for Directed Ortho-Metalation using the oxazoline DMG.

Protocol: Ortho-Silylation

This protocol details the ortho-silylation of 2-(2-Fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole, a common transformation to install a versatile silyl handle for further cross-coupling reactions.

-

1. Reaction Setup:

-

Dissolve 2-(2-Fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq). Causality: TMEDA is a chelating agent that breaks up organolithium aggregates, increasing the basicity and reactivity of the system.[6]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

2. Metalation:

-

Slowly add sec-butyllithium (1.2 eq) dropwise, maintaining the temperature at -78 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

-

3. Electrophilic Quench:

-

Add trimethylsilyl chloride (Me₃SiCl) (1.5 eq) dropwise to the solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the intermediate.

-

-

4. Workup and Purification:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the resulting crude oil via column chromatography to yield the desired 2-(2-fluoro-6-(trimethylsilyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole.

-

-

5. Deprotection (Optional):

-

The oxazoline group, having served its purpose, can be hydrolyzed back to a carboxylic acid under acidic conditions (e.g., refluxing in aqueous HCl), if desired.[8] This two-step sequence (DoM followed by hydrolysis) constitutes a powerful method for synthesizing highly substituted benzoic acids.

-

Analytical Characterization

Rigorous characterization is non-negotiable for verifying the structure and purity of the synthesized material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons, the CH₂ group of the oxazoline ring, and the two distinct methyl singlets. Integration will confirm proton counts.

-

¹³C NMR: Will show characteristic shifts for the aromatic carbons, the quaternary carbon, the CH₂ and C=N carbons of the heterocycle, and the methyl groups.

-

¹⁹F NMR: A singlet will confirm the presence of the single fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₁₁H₁₂FNO).

-

Chromatography: HPLC or GC analysis is essential for determining the purity of the final compound, ensuring it is free of starting materials and byproducts.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Reagents: The protocols described use highly reactive and pyrophoric reagents like sec-butyllithium. These must be handled under strictly anhydrous and inert conditions by trained personnel.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

- Pape, V. F. S., Palkó, R., Tóth, S., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

-

Cas no 66464-20-8 (2-(2-Fluorophenyl)-4,5-dihydro-4,4-dimethyloxazole). Chemical Synthesis. [Link]

- Meyers, A. I., Nabeya, A., Adickes, H. W., & Politzer, I. R. (1969). I. Synthesis of aliphatic aldehydes and their C-1 deuterated derivatives. Journal of the American Chemical Society.

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI. [Link]

-

Meyers oxazoline method. ResearchGate. [Link]

- Meyers, A. I., Temple, D. L., Nolen, R. L., & Mihelich, E. D. (1974). Oxazolines. IX. Synthesis of homologated acetic acids and esters. The Journal of Organic Chemistry.

- Meyers, A. I., Knaus, G., & Kamata, K. (1974). Synthesis via 2-oxazolines. IV. Asymmetric synthesis of 2-methylalkanoic acids from a chiral oxazoline. Journal of the American Chemical Society.

-

Directed ortho metalation. Wikipedia. [Link]

-

Directed (ortho) Metallation. University of Liverpool, Department of Chemistry. [Link]

-

2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. (1992). Indian Academy of Sciences. [Link]

-

The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). Royal Society of Chemistry. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition. [Link]

- Meyers, A. I., & Temple, D. L. Jr. (1970). Syntheses via 2-oxazolines. II. Versatile synthesis of aliphatic carboxylic acids and esters. Journal of the American Chemical Society.

- Meyers, A. I., & Mihelich, E. D. (1974). Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. The Journal of Organic Chemistry.

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2023). Chemical Science. [Link]

-

One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (2004). Tetrahedron Letters. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2022). MDPI. [Link]

Sources

- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxazoline synthesis [organic-chemistry.org]

- 3. Oxazoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. baranlab.org [baranlab.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. ias.ac.in [ias.ac.in]

An In-depth Technical Guide: The Role of 2-Oxazolines as Carboxylic Acid Surrogates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxazoline ring is a uniquely versatile heterocyclic motif that extends far beyond its presence in natural products and pharmaceuticals. In synthetic organic chemistry, it serves as a robust and highly adaptable surrogate for the carboxylic acid functional group. This guide provides a detailed exploration of the 2-oxazoline moiety in this capacity, elucidating its role as a stable protecting group, a powerful activating group for alpha-functionalization, a director for aromatic substitution, and a cornerstone of modern asymmetric synthesis. We will dissect the key synthetic transformations, provide field-proven experimental protocols, and explain the mechanistic causality behind its broad utility in complex molecule synthesis and drug development.

Introduction: The Concept of a Carboxylic Acid Surrogate

In complex multi-step synthesis, the carboxylic acid is a challenging functional group. Its acidic proton and electrophilic carbonyl carbon can interfere with a wide range of common reagents, including organometallics, hydrides, and strong bases. A "surrogate" or "masked functionality" is a temporary replacement for the carboxylic acid that is inert to these reaction conditions but can be reliably converted back to the parent acid upon completion of the desired transformations.[1]

The 2-oxazoline moiety is an exemplary carboxylic acid surrogate.[1][2] It is readily prepared from carboxylic acids and is stable to many synthetic reagents, yet its true power lies in its ability to facilitate reactions that are difficult or impossible to achieve on the free acid.[3] These applications include its use as a protecting group, a director for C-H functionalization, and as a chiral auxiliary in asymmetric catalysis.[2][4][5] The prevalence of the 2-oxazoline motif in bioactive molecules, pharmaceuticals, and advanced polymers further underscores its significance.[2][6][7][8][9]

Synthesis of 2-Oxazolines from Carboxylic Acids

The foundational step in utilizing a 2-oxazoline as a surrogate is its synthesis from the corresponding carboxylic acid. The most common and direct method involves the condensation of a carboxylic acid or its derivative with a 2-amino alcohol.[5][10]

Key Synthetic Methodologies

Several reliable methods have been established, each with specific advantages concerning substrate scope, reaction conditions, and scale.

-

Direct Thermal/Microwave Condensation: This classic approach involves heating a carboxylic acid with a 2-amino alcohol, often at high temperatures (e.g., 200 °C) to drive off water.[11] Microwave-assisted protocols offer a significant improvement, enabling solvent-free conditions and drastically reduced reaction times.[11]

-

From Acyl Chlorides: A highly reliable route involves converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amino alcohol.[12] This method requires anhydrous conditions to prevent hydrolysis of the intermediate and the oxazoline product.[12]

-

Dehydrative Cyclization: The most widely used modern approach involves the formation of an N-(2-hydroxyethyl)amide intermediate, followed by a separate cyclization step. A plethora of dehydrating agents can be employed, including Burgess reagent, DAST, and triphenylphosphine-based systems.[2][5]

-

One-Pot Catalytic Methods: To improve efficiency and reduce waste, one-pot procedures are highly desirable. Catalytic amounts of strong acids like triflic acid (TfOH) can promote the dehydrative cyclization of in-situ-formed N-(2-hydroxyethyl)amides directly from the carboxylic acid and amino alcohol.[2] Other coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), also facilitate efficient one-pot synthesis.[13][14]

Data Summary: Comparison of Synthetic Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Microwave-Assisted | Carboxylic Acid, 2-Amino-2-methyl-1-propanol | 170 °C, open vessel, solvent-free | Fast, efficient, solvent-free | High temperatures may not suit sensitive substrates |

| Acyl Chloride Route | SOCl₂ or (COCl)₂, 2-Amino Alcohol | Room Temperature, anhydrous | High reactivity, reliable | Requires an extra step, harsh reagents (SOCl₂) |

| TfOH-Promoted | Carboxylic Acid, Amino Alcohol, Coupling Agent, TfOH | 80 °C | One-pot, good functional group tolerance, no byproducts | Requires a coupling agent and strong acid |

| DMT-MM Coupling | Carboxylic Acid, 2-Haloethylammonium salt, DMT-MM, KOH | RT then Reflux | One-pot, mild initial conditions | Requires halo-amino derivatives and base |

Experimental Protocol: One-Pot TfOH-Promoted Synthesis of 2-Phenyl-4,5-dihydrooxazole

This protocol is adapted from the work of Wang, F. et al., which describes a robust method for synthesizing 2-oxazolines directly from carboxylic acids.[2]

Materials:

-

Benzoic acid (1.0 mmol, 122.1 mg)

-

2-Aminoethanol (1.2 mmol, 73.3 mg, 72.5 µL)

-

Ynamide coupling agent (e.g., N-phenyl-N-(phenylethynyl)benzenesulfonamide) (1.1 mmol)

-

Triflic acid (TfOH) (1.5 mmol, 225.1 mg, 132 µL)

-

1,2-Dichloroethane (DCE), anhydrous (5.0 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 mmol), 2-aminoethanol (1.2 mmol), the ynamide coupling agent (1.1 mmol), and anhydrous DCE (5.0 mL).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the in-situ formation of the N-(2-hydroxyethyl)benzamide intermediate. Monitor by TLC.

-

Carefully add triflic acid (1.5 mmol) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-phenyl-4,5-dihydrooxazole.

Visualization: General Synthesis of 2-Oxazolines

Caption: The 2-oxazoline as a robust carboxylic acid protecting group.

Reactivity and Advanced Synthetic Applications

The true synthetic power of the 2-oxazoline surrogate is revealed in its ability to activate adjacent positions for C-C bond formation, a concept pioneered by A.I. Meyers.

α-Functionalization via the Meyers Synthesis

The methylene protons (C-H) on an alkyl group at the 2-position of the oxazoline ring are significantly more acidic than those of a typical alkane. This allows for deprotonation by strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a resonance-stabilized lithio-aza-enolate. [15][16] This nucleophilic intermediate can then react with a wide range of electrophiles, including:

-

Alkyl halides

-

Aldehydes and ketones

-

Carbon dioxide

-

Epoxides

Subsequent hydrolysis of the elaborated oxazoline provides α-substituted and homologated carboxylic acids that are otherwise challenging to synthesize. [16]

Asymmetric Synthesis with Chiral Auxiliaries

The Meyers synthesis becomes exceptionally powerful when a chiral, non-racemic amino alcohol is used to form the oxazoline. Chiral oxazolines, often derived from readily available amino acids like (S)-valinol or (S)-phenylalaninol, function as superb chiral auxiliaries. [3][17] Mechanism of Asymmetric Induction:

-

The chiral center on the oxazoline ring (typically at C4) effectively blocks one face of the lithiated intermediate.

-

The lithium cation chelates to both the nitrogen of the ring and the oxygen of a strategically placed methoxy group (in later-generation auxiliaries), creating a rigid, planar conformation.

-

The incoming electrophile is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. [3]4. After the reaction, the chiral auxiliary can be cleaved by hydrolysis, yielding an enantiomerically enriched α-substituted carboxylic acid. [17]Notably, both enantiomers of the final product can often be synthesized from a single chiral oxazoline simply by reversing the order of electrophile addition. [3]

Experimental Protocol: Asymmetric Alkylation of 2-Ethyl-4,5-dihydro-4-(S)-isopropyloxazole

Materials:

-

Chiral oxazoline (derived from propanoic acid and (S)-valinol) (1.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

n-Butyllithium (n-BuLi) (1.1 mmol, e.g., 2.5 M solution in hexanes)

-

Iodomethane (CH₃I) (1.2 mmol)

Procedure:

-

Under an inert atmosphere, dissolve the chiral oxazoline (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 mmol) dropwise. The solution typically turns a deep yellow or orange, indicating the formation of the lithiated species. Stir at -78 °C for 1 hour.

-

Add iodomethane (1.2 mmol) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product, now containing the α-methylated oxazoline, can be purified by chromatography. The diastereomeric excess (d.e.) can be determined by chiral HPLC or NMR analysis.

-

The purified product can then be subjected to acidic hydrolysis as described in Section 3 to yield enantiomerically enriched 2-methylbutanoic acid.

Visualization: Mechanism of Asymmetric Alkylation

Caption: Workflow for asymmetric synthesis of carboxylic acids.

Directed ortho-Metalation (DoM)

When attached to an aromatic ring, the 2-oxazoline group acts as a powerful directed metalation group (DMG). It coordinates to an organolithium base (like n-BuLi or s-BuLi), delivering the base to the proximal ortho-proton. [4]This regioselective deprotonation generates an ortho-lithiated aryl species, which can be trapped by various electrophiles. Hydrolysis of the resulting oxazoline provides a clean route to ortho-substituted benzoic acids. [1]

Applications in Drug Development and Materials Science

The synthetic utility of 2-oxazolines makes them invaluable in the construction of complex pharmaceutical targets. [2]Their ability to facilitate the stereocontrolled formation of C-C bonds is critical for building chiral centers found in many active pharmaceutical ingredients.

Furthermore, 2-oxazoline monomers undergo living cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (POx). [5][18][19]These polymers are considered "pseudo-peptides" and have gained significant attention as biomaterials due to their:

-

Biocompatibility and low toxicity [7][9]* "Stealth" properties, similar to polyethylene glycol (PEG), which reduce immune response [7]* Tunable properties based on the 2-substituent [6][19] POx are being extensively developed for applications in drug delivery, such as formulating amorphous solid dispersions of hydrophobic drugs and creating sustained-release systems. [6][7][8]

Conclusion

The 2-oxazoline ring is far more than a simple heterocycle; it is a masterful synthetic tool that functions as a highly effective surrogate for the carboxylic acid group. Its unique combination of stability to nucleophiles and activation of adjacent C-H bonds provides chemists with a reliable method for complex functionalization. The development of chiral oxazoline auxiliaries has transformed this chemistry into a powerful platform for asymmetric synthesis, enabling the stereocontrolled construction of valuable chiral building blocks for the pharmaceutical and agrochemical industries. From fundamental protection to intricate, stereodirected synthesis, the 2-oxazoline continues to be an indispensable moiety in the modern synthetic chemist's toolkit.

References

-

Wang, F., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

-

Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin. [Link]

-

Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Oxazoline. Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-oxazolines: conventional approaches and our design. ResearchGate. [Link]

-

Gutierrez, D. A., et al. (2016). Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles. ARKIVOC. [Link]

-

Chadwick, D. J., et al. (1992). 2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Gomolka-Pawliczak, M., et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. [Link]

-

Witte, A. M., et al. (1998). Nucleophilic ring opening of 2-oxazolines with amines: a convenient synthesis for unsymmetrically substituted ethylenediamines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Mechanism of cationic ring-opening polymerization of 2-oxazolines. ResearchGate. [Link]

-

Hoogenboom, R. (2025). Poly(2-oxazoline)s: From fundamental research to biomedical applications. ACS Fall 2025. [Link]

-

T-M-N, Nguyen., et al. (2023). Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. Polymer Chemistry. [Link]

-

ResearchGate. (n.d.). Meyers oxazoline method. ResearchGate. [Link]

-

Wikipedia. (n.d.). Meyers synthesis. Wikipedia. [Link]

-

Meyers, A. I., et al. (1974). Synthesis via 2-oxazolines. IV. Asymmetric synthesis of 2-methylalkanoic acids from a chiral oxazoline. Journal of the American Chemical Society. [Link]

-

Li, Y., et al. (2017). Synthesis and Application of 2-Oxazoline Polymer in Drug Delivery Systems: A Review. Chinese Pharmaceutical Journal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

-

Wróbel, M., et al. (2022). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Cationic Ring-Opening Polymerization of 2‑Propyl-2-oxazolines. ResearchGate. [Link]

-

Verbraeken, B., et al. (2017). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Polymers. [Link]

-

Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemistry of 2-Oxazolines: A Crossing of Cationic Ring-Opening Polymerization and Enzymatic Ring-Opening Polyaddition. ResearchGate. [Link]

-

Meyers, A. I., et al. (n.d.). 2-OXAZOLINES FROM AMIDES VIA IMIDATES. LOCKSS. [Link]

-

Wiesbrock, F., et al. (2012). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science. [Link]

-

Periasamy, M., et al. (2007). Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids. Arkivoc. [Link]

-

Turgut, H., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry. [Link]

-

Meyers, A. I., et al. (1971). Syntheses via 2-oxazolines. II. Versatile synthesis of aliphatic carboxylic acids and esters. Mono-and dialkylation of acids masked by a simple protecting group. Journal of the American Chemical Society. [Link]

-

Bogdal, D., & Pielichowski, J. (1995). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Monatshefte für Chemie / Chemical Monthly. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(2-oxazoline)s: From fundamental research to biomedical applications - American Chemical Society [acs.digitellinc.com]

- 7. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00116D [pubs.rsc.org]

- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 9. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxazoline - Wikipedia [en.wikipedia.org]

- 13. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 15. Meyers synthesis - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Chiral Oxazolines in Asymmetric Catalysis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiral oxazoline-containing ligands stand as a cornerstone in the field of asymmetric catalysis, prized for their modularity, robust stereochemical control, and broad applicability across a landscape of synthetic transformations. This guide provides an in-depth exploration of this privileged ligand class, moving beyond a mere recitation of protocols to dissect the fundamental principles that govern their efficacy. We will delve into the rational design and synthesis of common oxazoline scaffolds, explore the nuances of their coordination chemistry, and present a comparative analysis of their performance in key asymmetric reactions. Detailed, field-proven experimental protocols and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage these powerful catalytic tools.

The Foundation: Asymmetric Catalysis and the Role of Chiral Ligands

The synthesis of enantiomerically pure compounds is a paramount challenge in modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Asymmetric catalysis, the use of chiral catalysts to stereoselectively produce one enantiomer of a product from a prochiral substrate, has emerged as the most elegant and atom-economical solution.

At the heart of this discipline lies the chiral ligand. These molecules coordinate to a metal center, creating a chiral environment that biases the trajectory of an incoming substrate, thereby dictating the stereochemical outcome of the reaction. The effectiveness of a chiral ligand is a function of its steric and electronic properties, which must be precisely tuned to the specific transformation.

Figure 1: Generalized workflow of asymmetric catalysis.

Introduction to Chiral Oxazolines: A Privileged Ligand Class

First introduced to the world of asymmetric catalysis in the late 1980s, chiral oxazoline ligands have since become indispensable tools for synthetic chemists. Their popularity stems from several key features:

-

Accessibility: The vast majority of chiral oxazolines are synthesized from readily available and often inexpensive chiral β-amino alcohols, which are themselves frequently derived from the chiral pool of amino acids.[1][2]

-

Modularity: The synthesis of oxazoline ligands is highly modular, allowing for systematic variation of the substituents on the oxazoline ring, the backbone connecting the oxazoline units, and the chelating atoms. This tunability is crucial for optimizing catalyst performance for a given reaction.

-

Stereochemical Control: The stereogenic center of the ligand is positioned adjacent to the coordinating nitrogen atom, in close proximity to the metal's active site. This arrangement allows for direct and effective transmission of chiral information during the catalytic event.[1]

The most prominent families of chiral oxazoline ligands include the C₂-symmetric bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX), and the non-symmetrical phosphine-oxazolines (PHOX).

Figure 2: Prominent classes of chiral oxazoline ligands.

Synthesis of Chiral Oxazoline Ligands: A Practical Approach

The ability to readily synthesize a variety of oxazoline ligands is a significant advantage for any research program. The following protocols outline the synthesis of a representative indane-derived BOX (indaBOX) ligand, a scaffold known for its rigidity and effectiveness in a multitude of reactions.

Experimental Protocol: Synthesis of an IndaBOX Ligand

This procedure is adapted from the work of Reisman and coworkers and details a robust, scalable synthesis.

Step 1: Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane

-

To an oven-dried 2-L three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser under a nitrogen atmosphere, add (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol, 2.1 equiv), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol, 1 equiv), and dichloromethane (1 L).

-

Heat the mixture to 45 °C (internal temperature) and stir for 18 hours. Monitor the reaction progress by ¹H NMR.

-

Upon completion, cool the reaction to room temperature and pour into a 4-L separatory funnel. Add 1 L of water and separate the layers.

-

Extract the aqueous layer with dichloromethane (800 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude solid can be further purified by recrystallization if necessary.

Step 2: Synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole)

-

To a flame-dried 1-L three-necked round-bottomed flask under a nitrogen atmosphere, add the product from Step 1 (14.9 g, 45 mmol, 1 equiv) and anhydrous THF (350 mL).

-

Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.

-

Slowly add sodium hydride (60% dispersion in mineral oil, 3.6 g, 90 mmol, 2 equiv) portion-wise over 15 minutes.

-

After stirring for an additional 15 minutes at 0 °C, add 1,2-dibromoethane (4.6 mL, 54 mmol, 1.2 equiv) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The product can be purified by column chromatography on silica gel.

Coordination Chemistry and Mechanistic Principles

The predictive power of asymmetric catalysis with chiral oxazolines lies in understanding their coordination to metal centers and the resulting transition state assemblies. The denticity and geometry of the ligand play a crucial role in defining the chiral pocket around the metal.

-

BOX Ligands: These C₂-symmetric, bidentate ligands typically form square-planar or tetrahedral complexes with metals like copper(II), magnesium(II), and zinc(II). In the widely studied copper(II)-catalyzed Diels-Alder reaction, a square-planar geometry is proposed where the dienophile coordinates to the metal in a bidentate fashion. The bulky substituents on the oxazoline rings effectively shield two of the four quadrants around the metal, directing the approach of the diene to one of the exposed faces, thus controlling the enantioselectivity.[3]

-

PyBOX Ligands: As tridentate "pincer" ligands, PyBOX derivatives form more rigid, often square-pyramidal or octahedral complexes.[4] This defined coordination sphere can lead to very high levels of enantioselectivity. The pyridine backbone enforces a meridional coordination mode, which, in conjunction with the chiral oxazoline arms, creates a highly organized and sterically demanding environment for the substrate.

-

PHOX Ligands: These non-symmetrical, bidentate P,N-ligands have proven exceptionally effective in palladium-catalyzed reactions, such as asymmetric allylic alkylation.[5] The electronic disparity between the soft phosphine and hard nitrogen donors is thought to play a key role. In the catalytic cycle of allylic alkylation, the PHOX ligand coordinates to the palladium center, and the stereochemical outcome is determined by which terminus of the π-allyl intermediate the nucleophile attacks. The chiral oxazoline moiety directs this attack to one of the enantiotopic faces of the allyl group.

Figure 3: Conceptual model of stereodifferentiation in a Cu(II)-BOX catalyzed Diels-Alder reaction.

Comparative Performance in Key Asymmetric Transformations

The choice of the optimal oxazoline ligand is highly dependent on the specific reaction. Below is a comparative overview of the performance of BOX, PyBOX, and PHOX ligands in several synthetically important asymmetric reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acid catalysis, often employing oxazoline ligands, has rendered this reaction highly enantioselective.

| Ligand Type | Metal | Dienophile | Diene | ee (%) | Reference |

| BOX | Cu(II) | N-Acryloyloxazolidinone | Cyclopentadiene | >98 | [3] |

| PyBOX | Cu(II) | 2-Alkenoylpyridines | Cyclopentadiene | up to 91 |

Causality: For the classic Evans' Diels-Alder with N-acyloxazolidinones, the bidentate chelation of the substrate to a Cu(II)-BOX complex creates a rigid, square-planar transition state that leads to excellent enantioselectivity.[3] PyBOX ligands have shown high efficacy with dienophiles containing a coordinating group, such as 2-alkenoylpyridines, where the tridentate nature of the ligand-metal complex enforces a well-defined chiral environment.

Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction is a cornerstone of C-C bond formation. PHOX ligands have been particularly successful in the asymmetric variant of this reaction.

| Ligand Type | Metal | Substrate | Nucleophile | ee (%) | Reference |

| PHOX | Pd(0) | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | >98 | [5] |

| BOX | Pd(0) | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Moderate to high | [1] |

Causality: The success of PHOX ligands in AAA is attributed to the hemilabile nature of the P,N-chelate and the distinct electronic properties of the phosphorus and nitrogen donors. This allows for facile substrate coordination and product release while maintaining a strong chiral influence on the π-allyl palladium intermediate. While BOX ligands can also be effective, PHOX ligands often provide superior enantioselectivity across a broader range of substrates.

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of arenes and heteroarenes with nitroalkenes is a valuable method for the synthesis of chiral indole derivatives.

| Ligand Type | Metal | Substrate | Nitroalkene | ee (%) | Reference |

| BOX | Cu(II) | Indole | β-Nitrostyrene | up to 81 | [6] |

| PyBOX | Zn(II) | Indole | β-Nitrostyrene | up to 95 | [7] |

Causality: Both BOX and PyBOX ligands are effective in this transformation. The choice of metal and ligand can be tuned to optimize reactivity and enantioselectivity. The more rigid coordination of PyBOX ligands can, in some cases, lead to higher levels of stereocontrol.

Field-Proven Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol provides a detailed procedure for the Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene, a benchmark transformation for this catalyst system.

Materials:

-

(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (t-Bu-BOX)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

N-Acryloyloxazolidinone

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard Schlenk line glassware and syringes

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the t-Bu-BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 1-2 hours. A color change indicates complex formation.

-

Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: To the cooled catalyst solution, add a solution of N-acryloyloxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) via syringe.

-